Cas no 17613-47-7 (1,1'-Biphenyl,2-bromo-2'-nitro-)
17613-47-7 structure
Product Name:1,1'-Biphenyl,2-bromo-2'-nitro-
Numero CAS:17613-47-7
MF:C12H8BrNO2
MW:278.101422309875
CID:105882
PubChem ID:796716
Update Time:2025-04-18
1,1'-Biphenyl,2-bromo-2'-nitro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,1'-Biphenyl,2-bromo-2'-nitro-
- 1-(2-bromophenyl)-2-nitrobenzene
- 1-(2-bromophenyl)-2-nitro-benzene
- 2-Brom-2'-nitro-biphenyl
- 2-bromo-2'-nitro-1,1'-biphenyl
- 2-bromo-2'-nitro-biphenyl
- 2-BROMO-2'-NITROBIPHENYL
- AC1LGLDG
- Ambcb5111391
- CBDivE_002260
- SureCN7695295
- 2'-Bromo-2-nitro-biphenyl
- 2'-Bromo-2-nitrobiphenyl
- Cambridge id 5111391
- A812150
- AKOS015909458
- 17613-47-7
- DTXSID50355330
- SCHEMBL7695295
-
- Inchi: 1S/C12H8BrNO2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(15)16/h1-8H
- Chiave InChI: KEURHSDOWCBXFX-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC=CC=1C1C=CC=CC=1[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 276.974
- Massa monoisotopica: 276.974
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 254
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 45.8Ų
Proprietà sperimentali
- Densità: 1.521
- Punto di ebollizione: 359.5 °C at 760 mmHg
- Punto di infiammabilità: 171.2 °C
1,1'-Biphenyl,2-bromo-2'-nitro- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| abcr | AB639170-250mg |
2-Bromo-2'-nitro-1,1'-biphenyl; . |
17613-47-7 | 250mg |
€88.10 | 2025-08-06 | ||
| abcr | AB639170-1g |
2-Bromo-2'-nitro-1,1'-biphenyl; . |
17613-47-7 | 1g |
€126.50 | 2025-08-06 | ||
| abcr | AB639170-5g |
2-Bromo-2'-nitro-1,1'-biphenyl; . |
17613-47-7 | 5g |
€279.80 | 2025-08-06 | ||
| Apollo Scientific | OR1062639-250mg |
2-Bromo-2'-nitro-1,1'-biphenyl |
17613-47-7 | 98% | 250mg |
£16.00 | 2025-08-07 | |
| Apollo Scientific | OR1062639-1g |
2-Bromo-2'-nitro-1,1'-biphenyl |
17613-47-7 | 98% | 1g |
£40.00 | 2025-08-07 | |
| Apollo Scientific | OR1062639-5g |
2-Bromo-2'-nitro-1,1'-biphenyl |
17613-47-7 | 98% | 5g |
£137.00 | 2025-08-07 |
1,1'-Biphenyl,2-bromo-2'-nitro- Letteratura correlata
-
1. 896. The reactivity of organophosphorus compounds. Part XIX. Reduction of nitro-compounds by triethyl phosphite: a convenient new route to carbazoles, indoles, indazoles, triazoles, and related compoundsJ. I. G. Cadogan,M. Cameron-Wood,R. K. Mackie,R. J. G. Searle J. Chem. Soc. 1965 4831
-
2. 750. Homolytic aromatic substitution. Part XVIII. Some reactions with ortho-substituted phenyl radicalsD. H. Hey,H. N. Moulden,Gareth H. Williams J. Chem. Soc. 1960 3769
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